3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one

anticonvulsant SAR maximal electroshock seizure quinazolinone pharmacophore

3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS 142141-31-9), a member of the tetrahydroquinazolinone heterocyclic class, is a small-molecule scaffold (MW 190.25 g/mol, C11H14N2O) featuring a saturated pyrimidinone ring with an N3-isopropyl substituent. This substitution pattern is not merely decorative; structure–activity relationship (SAR) studies within the 3‑alkyl‑3,4‑dihydro‑2(1H)‑quinazolinone series have identified the N3‑isopropyl group as one of only two substituents conferring optimal anticonvulsant efficacy in maximal electroshock (MES) seizure models.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 142141-31-9
Cat. No. B2519646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one
CAS142141-31-9
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC(C)N1CC2=CC=CC=C2NC1=O
InChIInChI=1S/C11H14N2O/c1-8(2)13-7-9-5-3-4-6-10(9)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14)
InChIKeyINJRBQIBXQVTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one: Core Properties and Procurement Context


3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS 142141-31-9), a member of the tetrahydroquinazolinone heterocyclic class, is a small-molecule scaffold (MW 190.25 g/mol, C11H14N2O) featuring a saturated pyrimidinone ring with an N3-isopropyl substituent. This substitution pattern is not merely decorative; structure–activity relationship (SAR) studies within the 3‑alkyl‑3,4‑dihydro‑2(1H)‑quinazolinone series have identified the N3‑isopropyl group as one of only two substituents conferring optimal anticonvulsant efficacy in maximal electroshock (MES) seizure models [1]. The compound is commercially available at standard research purity (≥95%) .

Why N3-Substitution on Tetrahydroquinazolinones Cannot Be Treated as Generic


The tetrahydroquinazolinone scaffold is highly sensitive to N3-substitution, making simple analog swapping unreliable for research continuity. Two critical factors preclude generic interchangeability: (1) Anticonvulsant pharmacophore dependence—SAR studies demonstrate that anticonvulsant potency within this series is exquisitely dependent on the N3-alkyl group, with only the 3-isopropyl and 3-cyclohexyl analogs achieving peak activity, while smaller or larger alkyl chains yield inferior protection against MES-induced seizures [1]. (2) Tautomeric behavior divergence—the 3-isopropyl substituent induces a ring-chain tautomeric equilibrium that is absent in the 3-methyl analog; this structural dynamism directly impacts solution-state conformation, target engagement, and potentially pharmacokinetic behavior [2]. Substituting a 3-isopropyl analog with a 3-methyl, 3-ethyl, or other N3-alkyl variant therefore introduces uncharacterized changes in both pharmacodynamic potency and conformational behavior.

Quantitative Differentiation Evidence for 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one


N3-Isopropyl Confers Anticonvulsant Potency Superiority Over Shorter N3-Alkyl Chains in MES Seizure Models

In a systematic SAR study of 3-alkyl-3,4-dihydro-2(1H)-quinazolinones evaluated against maximal electroshock (MES)-induced seizures in mice, the 3-isopropyl analog (this compound) was identified as one of only two analogs achieving 'optimal activity,' along with the 3-cyclohexyl analog. By contrast, other N3-alkyl substituents—including methyl, ethyl, n-propyl, isobutyl, and n-hexyl—produced inferior protection, establishing a clear potency cliff around the isopropyl substitution [1]. The study also specified that the synthesis proceeds in three steps from isatoic anhydrides or anthranilic acid, and the compounds were effective against MES-induced seizures [1]. Precise ED50 values for this specific compound are not disclosed in the public abstract; the evidence available is class-level inference based on the explicit 'optimal activity' designation by the authors of the primary study.

anticonvulsant SAR maximal electroshock seizure quinazolinone pharmacophore

Unique Ring-Chain Tautomeric Equilibrium Absent in 3-Methyl Congener

A 2002 NMR study established that 3-isopropyl-1,2,3,4-tetrahydroquinazolines exist as ring-chain tautomeric mixtures in CDCl3 at 300 K, whereas the corresponding 3-methyl-substituted analogues exist exclusively as ring-closed tautomers under identical conditions [1]. The tautomeric equilibrium for 3-isopropyl derivatives adheres to a linear free-energy relationship described by the equation log K = ρσ⁺ + log K₀, enabling prediction of tautomer ratios based on aryl substituent electronic effects [1]. This tautomeric behavior is a direct consequence of the steric bulk of the isopropyl group, which destabilizes the ring-closed form relative to the ring-opened imine tautomer.

ring-chain tautomerism conformational analysis solution-state NMR

Physicochemical Property Benchmarking: LogP and Hydrogen Bonding Profile Versus Class Comparators

The compound exhibits a measured/calculated LogP of ~2.5 (2.52 from Chemsrc; 2.44 from Leyan), with a topological polar surface area (TPSA) of 32.34 Ų and a single hydrogen bond donor . This physicochemical signature places the compound within the favorable range for CNS penetration (LogP 2–4, TPSA < 60–70 Ų). By comparison, the unsubstituted parent scaffold (3,4-dihydroquinazolin-2(1H)-one, MW 148.16) has a lower LogP (~1.0–1.3 estimated) due to the absence of the isopropyl group, and the 3-cyclohexyl analog (the only other SAR-optimal compound) possesses substantially higher lipophilicity (estimated LogP ~3.5–4.0) and molecular weight (MW ~230), which may reduce aqueous solubility and alter pharmacokinetics. The 3-isopropyl substitution therefore occupies a balanced intermediate position in lipophilicity space relative to key comparators.

lipophilicity LogP CNS drug-likeness physicochemical profiling

Commercial Purity and Batch-to-Batch Analytical Consistency

The compound is available from multiple reputable vendors at a standard purity of 95%+, with supporting batch-specific analytical documentation including NMR, HPLC, and GC . This purity threshold is suitable for most in vitro pharmacological assays and synthetic chemistry applications. While this purity level is standard for the quinazolinone class, the availability of detailed batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm provides the traceability required for reproducible research .

analytical QC purity benchmarking vendor certification

Optimal Application Scenarios for 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one Based on Quantitative Evidence


Anticonvulsant Drug Discovery: Hit-to-Lead Optimization of N3-Substituted Tetrahydroquinazolinones

This compound serves as the validated potency benchmark for the N3-alkyl tetrahydroquinazolinone anticonvulsant series. Research programs targeting MES-sensitive seizure models should use this compound as the reference standard for the isopropyl substitution position, given its designation as one of only two SAR-optimal analogs in the Kornet (1992) study [1]. New analogs designed to explore bioisosteric replacements of the isopropyl group or additional ring substitutions should be benchmarked against this compound's in vivo MES protection profile.

Conformational and Tautomerism Studies in Heterocyclic Medicinal Chemistry

The verified ring-chain tautomeric behavior of the 3-isopropyl tetrahydroquinazoline scaffold makes this compound uniquely suited for studies investigating the impact of conformational equilibria on target binding, solubility, and membrane permeability. Unlike the 3-methyl analog, which exists solely in the ring-closed form, this compound provides a model system for probing how N3-substituent steric effects modulate tautomer populations and downstream pharmacological properties [2].

CNS Drug Design: Balancing Lipophilicity for Blood–Brain Barrier Penetration

With a measured LogP of ~2.5 and a TPSA of 32.3 Ų , this compound occupies a favorable CNS drug-like space. It is more lipophilic than the 3-methyl analog (low CNS penetration risk) and less lipophilic than the 3-cyclohexyl analog (high metabolic liability risk). This makes it an ideal starting scaffold for CNS-targeted medicinal chemistry campaigns where balancing passive permeability against metabolic stability is a critical design criterion.

Synthetic Methodology Development and Library Synthesis

The well-characterized three-step synthesis from isatoic anhydride or anthranilic acid [1] and the commercial availability with full analytical QC make this compound suitable as a validation substrate for new synthetic methodologies targeting the tetrahydroquinazolinone core. Its defined purity and structural confirmation via NMR, HPLC, and GC reduce ambiguity in reaction optimization studies.

Quote Request

Request a Quote for 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.